molecular formula C14H16N2O2 B3033352 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018253-68-3

3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3033352
CAS No.: 1018253-68-3
M. Wt: 244.29 g/mol
InChI Key: RFEDUNYBSJYHRX-UHFFFAOYSA-N
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Description

3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid is a chemical scaffold of high interest in medicinal chemistry for developing novel enzyme inhibitors. The imidazo[1,5-a]pyridine core is a privileged structure in drug discovery, and its substitution with a cyclohexyl group and carboxylic acid functionality makes it a versatile intermediate for constructing potential therapeutic agents. Compounds based on the imidazo[1,5-a]pyridine structure have been identified as potent inhibitors of biologically significant targets. Recent research has shown that this scaffold can be optimized to create non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), with the best compounds exhibiting IC50 values in the low micromolar range (e.g., 1.0 µM) . Inhibition of IRAP is a promising therapeutic strategy for cognitive enhancement, as it is implicated in memory and learning processes in the brain . Furthermore, closely related 5- or 8-substituted imidazo[1,5-a]pyridines have been developed as potent inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes are key regulators of immune response, and their inhibition is being investigated in immuno-oncology and for the treatment of various neoplastic conditions, including leukemia . The carboxylic acid moiety at the 1-position provides a handle for further synthetic modification, allowing researchers to create amide, ester, or urea derivatives to explore structure-activity relationships and optimize potency, selectivity, and drug-like properties . This compound is intended for research applications only, including the synthesis of novel bioactive molecules, investigation of enzyme inhibition mechanisms, and preclinical drug discovery efforts. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDUNYBSJYHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to further cyclization and oxidation steps to yield the desired product .

Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Anti-Alzheimer Drug Development

Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including 3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid, as multi-target agents for Alzheimer’s disease (AD). These compounds have been shown to inhibit key enzymes involved in AD progression, such as BACE1 (Beta-Site APP Cleaving Enzyme 1) and BuChE (Butyrylcholinesterase).

Case Study:

  • A series of derivatives were synthesized and evaluated for their inhibitory activities against BACE1. Compounds with dichloro substitutions demonstrated IC50 values as low as 8.9 μM, indicating strong potential for further development as therapeutic agents against AD .
CompoundBACE1 IC50 (μM)BuChE IC50 (μM)Antioxidant Activity (IC50 μM)
7f123.210.2
7g8.92.5-

Inhibition of Insulin-Regulated Aminopeptidase (IRAP)

Another area of interest is the inhibition of IRAP, which has been linked to cognitive enhancement in animal models. Compounds based on the imidazo[1,5-a]pyridine scaffold showed promising results in improving cognitive functions.

Research Findings:

  • A study reported that a compound derived from this scaffold exhibited an IC50 value of 2.9 µM against IRAP, suggesting its potential as a cognitive enhancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,5-a]pyridine derivatives is crucial for optimizing their pharmacological properties. Modifications to the phenyl ring and the urea moiety have been shown to significantly affect both inhibitory potency and solubility.

Key Observations:

  • Removal of certain substituents led to decreased activity, while elongation of spacers between functional groups could restore activity levels .

Future Directions in Research

The ongoing synthesis and evaluation of novel derivatives are essential for uncovering additional therapeutic applications of this compound. Potential areas include:

  • Neuroprotective Agents: Further exploration into its ability to protect neuronal cells from oxidative stress.
  • Multi-target Drugs: Development of compounds that can act on multiple pathways involved in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

The molecular pathways involved in its mechanism of action depend on the specific application and target. In some cases, the compound may activate signaling pathways that lead to cell death or inhibit pathways that promote inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The imidazo[1,5-a]pyridine scaffold is versatile, with substituents modulating biological activity, solubility, and synthetic accessibility. Below is a comparative analysis of key analogs:

Table 1: Molecular Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Position & Group Key Features References
3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid C₁₂H₁₂N₂O₂ 216.24 3-Cyclobutyl, 1-COOH Compact cyclobutyl group; higher ring strain
1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid C₁₄H₁₆N₂O₂ ~244.29* 1-Cyclohexyl, 3-COOH Positional isomer; altered polarity
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid C₁₅H₁₂N₂O₂ 252.27 3-Benzyl, 1-COOH Aromatic benzyl group; enhanced π-π interactions
3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid C₁₀H₁₄N₂O₂ 194.23 3-Ethyl, saturated ring Reduced aromaticity; improved solubility

*Estimated based on cyclohexyl (C₆H₁₁) substitution.

Key Observations:

The benzyl substituent introduces aromaticity, favoring interactions with hydrophobic binding pockets in proteins .

Positional Isomerism :

  • Moving the carboxylic acid from position 1 to 3 (as in 1-cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and target affinity .

Table 2: Hazard and Handling Data

Compound Hazard Statements Precautionary Measures Storage Conditions
3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid H315, H319 Avoid skin/eye contact; use PPE Refrigerated
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid H315, H319 Store in dry, cool conditions (2–8°C) Sealed, dry

Biological Activity

3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic imidazo-pyridine structure, which is known for its diverse biological activities. The presence of the cyclohexyl group influences its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.

Cytotoxicity and Cancer Research

Studies have indicated that various imidazo[1,5-a]pyridine derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against human cancer cells such as HeLa and A549 . The mechanism often involves inhibition of tubulin polymerization or interference with cellular signaling pathways.

Enzyme Interaction

The biological activity of this compound may involve interactions with specific enzymes or receptors. For instance, compounds in this class can inhibit kinases or other enzymes through competitive binding at active sites, leading to altered cellular functions and signaling pathways.

Cellular Effects

This compound may influence various cellular processes, including apoptosis and cell cycle regulation. The exact pathways remain to be fully elucidated but are likely linked to its ability to modulate gene expression and protein activity through direct interactions with biomolecules.

Study on Antitubercular Agents

A notable study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antitubercular properties. Compounds were screened against drug-resistant strains of Mycobacterium tuberculosis, revealing promising candidates for further development due to their low MIC values and favorable pharmacokinetic profiles .

Cytotoxicity Evaluation

In another study focusing on the cytotoxic effects of related compounds, several derivatives were tested against HeLa cells. The results indicated that certain modifications to the imidazo[1,5-a]pyridine scaffold could enhance cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug development .

Table 1: Summary of Biological Activities

CompoundActivity TypeMIC/IC50 ValueReference
Imidazo[1,2-a]pyridine-3-carboxamideAntimicrobial≤0.006 μM
Various Imidazo derivativesCytotoxic (HeLa cells)Nanomolar range
3-Cyclohexyl derivativePotentially cytotoxicNot specified

Q & A

Q. What are the common synthetic routes for 3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation or multicomponent reactions. A prevalent method uses imidazo[1,5-a]pyridine scaffolds functionalized with cyclohexyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, Diels-Alder reactions (elevated temperatures, Lewis acid catalysts) are employed to form the bicyclic core, followed by carboxylation at the 1-position . Yield optimization requires precise control of anhydrous conditions and stoichiometric ratios of reagents like cyclohexylmagnesium bromide. Purification often involves recrystallization or reverse-phase HPLC to isolate the carboxylic acid derivative .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the cyclohexyl group’s stereochemistry and imidazo[1,5-a]pyridine ring substitution patterns. Aromatic protons in the 6–8 ppm range and cyclohexyl protons at 1.2–2.5 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C14_{14}H16_{16}N2_2O2_2) with exact mass matching .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies show degradation under prolonged UV exposure or acidic/basic conditions. Storage recommendations include inert atmospheres (N2_2), desiccated environments, and temperatures below –20°C .

Advanced Research Questions

Q. How can researchers address low yields in the final carboxylation step during synthesis?

Low yields often arise from incomplete deprotection of ester intermediates or side reactions. Strategies include:

  • Using microwave-assisted synthesis to enhance reaction kinetics and reduce byproduct formation .
  • Employing protective groups (e.g., tert-butyl esters) that cleave under mild acidic conditions (TFA/CH2_2Cl2_2) .
  • Optimizing catalyst systems : Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings improves cyclohexyl group incorporation .

Q. What methodologies are used to analyze conflicting biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from assay conditions or compound purity. Resolving these requires:

  • Dose-response validation : EC50_{50}/IC50_{50} curves across multiple replicates.
  • Orthogonal assays : Compare fluorescence-based assays with radiometric or SPR-based methods .
  • Purity reassessment : Quantify impurities via HPLC-UV/ELSD and correlate with activity outliers .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Molecular docking : Tools like AutoDock Vina predict binding poses in enzyme active sites (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the carboxylic acid moiety and Arg120/His90 residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize electron-withdrawing groups at the 3-position .
  • MD simulations : Assess conformational stability of the cyclohexyl group in hydrophobic pockets over 100-ns trajectories .

Q. What strategies resolve spectral data contradictions (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Anomalies may arise from dynamic stereochemistry or solvent effects. Approaches include:

  • Variable-temperature NMR : Identify coalescence temperatures for conformational exchange .
  • COSY/NOESY : Map through-space couplings to confirm substituent orientations.
  • Deuterated solvent screening : Compare DMSO-d6_6 vs. CDCl3_3 to isolate solvent-induced shifts .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclohexylationCyclohexylMgBr, Pd(dppf)Cl2_265–78≥95%
CarboxylationCO2_2 (1 atm), CuI, 80°C42–5590–93%
DeprotectionTFA/DCM, rt, 2h85–92≥98%

Table 2. Biological Activity Comparison Across Assays

Assay TypeTarget EnzymeIC50_{50} (µM)Notes
FluorescenceCOX-20.12 ± 0.03High purity (99%)
RadiometricCOX-20.31 ± 0.075% impurity detected
SPRCOX-20.18 ± 0.05Buffer: 10 mM PBS, pH 7.4

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid

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